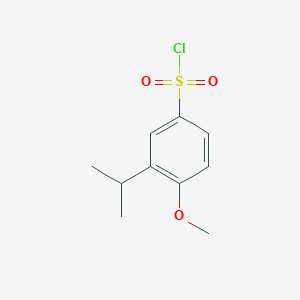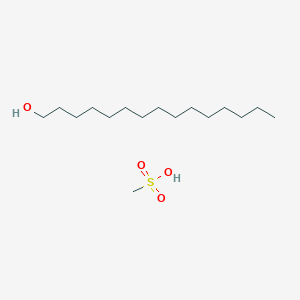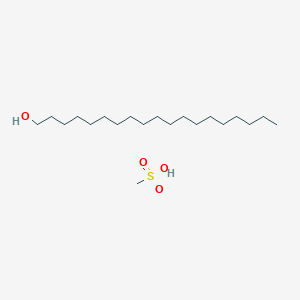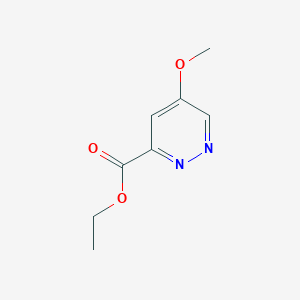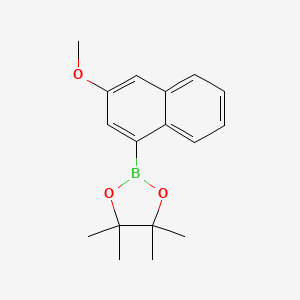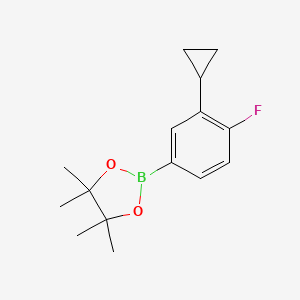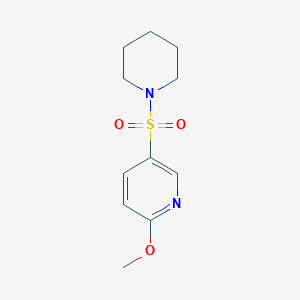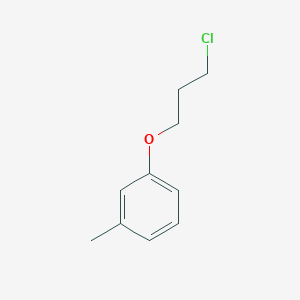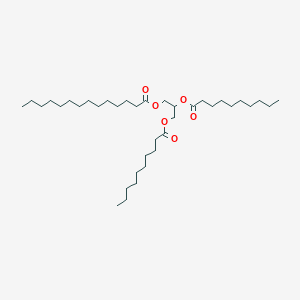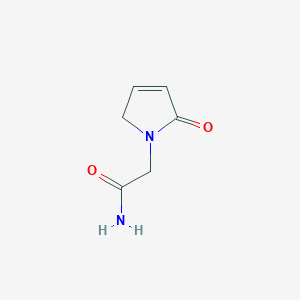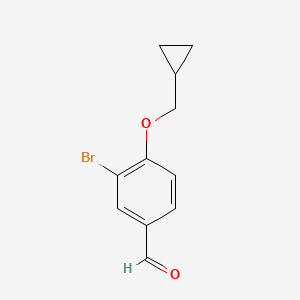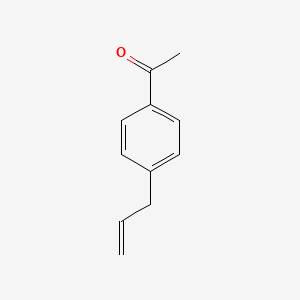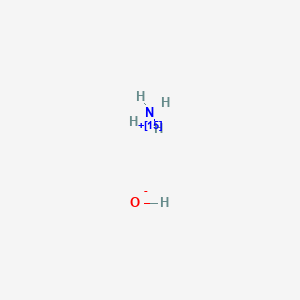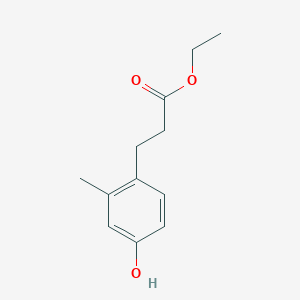
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate
概要
説明
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, also known as ethyl ferulate, is a natural phenolic compound that is commonly found in plants such as rice, wheat, and oats. It has been studied extensively for its potential health benefits, including its antioxidant and anti-inflammatory properties. In
科学的研究の応用
1. Electroreductive Radical Cyclization
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is involved in electroreductive radical cyclization processes. A study demonstrated the catalytic reduction of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and related compounds, leading to the formation of cyclic products like ethyl 2-(3′,4′-methylenedioxyphenyl)-4-methylenetetrahydrofuran-3-carboxylate (Esteves et al., 2005).
2. Neolignan Formation
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is related to the formation of neolignans, as seen in the isolation of new enantiomeric neolignans from Lobelia Chinensis. This includes compounds like ethyl 3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl] propanoate (Chen et al., 2010).
3. Polymorphism in Pharmaceuticals
This compound is studied for its polymorphic forms in pharmaceutical research. A specific variant, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, was characterized using various spectroscopic and diffractometric techniques (Vogt et al., 2013).
4. Enzyme-Catalyzed Synthesis
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate is used in enzyme-catalyzed synthesis processes. For example, the synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates (Brem et al., 2010).
5. Photophysicochemical Properties
Studies have investigated the synthesis, characterization, and photophysicochemical properties of compounds like ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate, exploring their potential applications in photodynamic therapy and imaging (Kuruca et al., 2018).
6. Enantioseparation Studies
Enantioseparation of isomeric compounds like 2-(methylphenyl)propanoic acids, which are structurally related to ethyl 3-(4-hydroxy-2-methylphenyl)propanoate, has been achieved using techniques like countercurrent chromatography. This process is crucial in producing enantiomerically pure pharmaceuticals and other substances (Jin et al., 2020).
特性
IUPAC Name |
ethyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-15-12(14)7-5-10-4-6-11(13)8-9(10)2/h4,6,8,13H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQJPDLWOQQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxy-2-methylphenyl)propanoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

